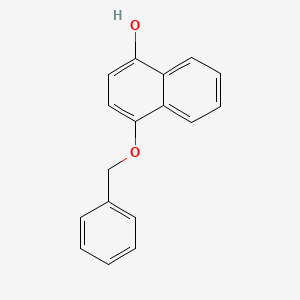
(4-Fluorophenyl)diphenylsulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)diphenylsulfonium is a chemical compound with the molecular formula C19H14F4O3S2. It is commonly used as a cationic photoinitiator and photoacid generator in various industrial applications . This compound is known for its ability to generate strong acids upon exposure to light, making it valuable in photolithography and other photoresist technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)diphenylsulfonium typically involves the reaction of diphenylsulfonium salts with 4-fluorophenyl compounds. One common method includes the ion exchange between an ammonium salt and a 4-fluorophenylsulfonium salt . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)diphenylsulfonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
(4-Fluorophenyl)diphenylsulfonium has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions, enabling the formation of polymers with specific properties
Biology: The compound’s ability to generate strong acids upon light exposure makes it useful in studying biological processes that involve pH changes
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy
Industry: It is widely used in the production of photoresists for semiconductor manufacturing and other photolithographic applications
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium involves the generation of strong acids upon exposure to lightThese protons then catalyze various chemical reactions, making the compound valuable in photolithography and other applications that require precise control of chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodophenyldiphenylsulfonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium hexafluorophosphate
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)diphenylsulfonium is unique due to its specific photoinitiating properties and the ability to generate strong acids upon light exposure. This makes it particularly valuable in applications that require high sensitivity and resolution, such as photolithography and advanced polymerization techniques .
Propriétés
Formule moléculaire |
C18H14FS+ |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-diphenylsulfanium |
InChI |
InChI=1S/C18H14FS/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H/q+1 |
Clé InChI |
JTOWCKDEJVXWAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Dimethylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8508224.png)

![1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B8508233.png)



![4-[4-(4-Fluorophenyl)piperazin-1-YL]butanamide](/img/structure/B8508250.png)


